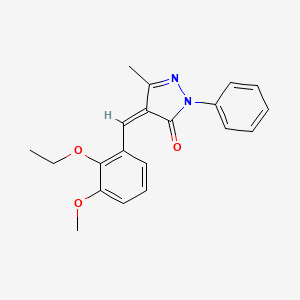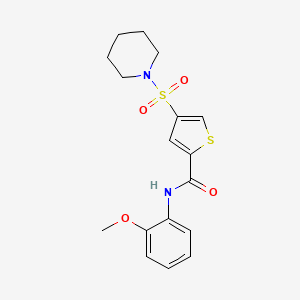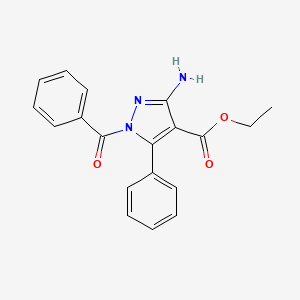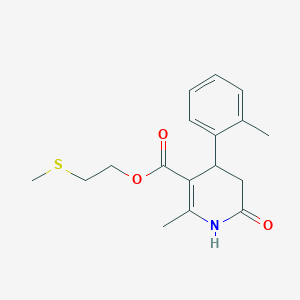
4-(2-ethoxy-3-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(2-ethoxy-3-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves condensation reactions. For instance, a related compound, 4-[(2-hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, was synthesized via the condensation of specific aldehydes and pyrazolone derivatives in an ethanol/acetic acid mixture under reflux conditions (Naganagowda & Petsom, 2012).
Molecular Structure Analysis
Crystal structure analysis is crucial for understanding the molecular structure of such compounds. For example, a study on a similar compound, N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide, revealed detailed information about its crystal structure and molecular arrangement (Zhu & Qiu, 2011).
Chemical Reactions and Properties
These compounds often exhibit interesting chemical reactions and properties. For example, in the synthesis of 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol- 1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin-4-one, a series of condensation reactions were observed, demonstrating the chemical reactivity of these compounds (Patel et al., 2010).
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of pyrazolopyrazole derivatives via reactions of donor compounds with pyrazolones, including those similar to the chemical structure , showcases the compound's adaptability in forming derivatives with potential biological activities (Abou-Zied & El-Mansory, 2014). Moreover, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives synthesized from similar compounds have been characterized for their structures and screened for cytotoxic activity, indicating the compound's relevance in medicinal chemistry (Hassan, Hafez, & Osman, 2014).
Biological Applications
Research into the synthesis and bioactivity of 4-substitutedphenyl pyrazol benzenesulfonamides, derived from similar structures, highlights the potential for developing new cytotoxic and tumor-specific inhibitors, emphasizing the compound's utility in cancer research (Gul et al., 2016). Furthermore, the creation of pyrazolo[1,5-a]-1,3,5-triazine derivatives as phosphodiesterase type 4 inhibitors, through reactions involving similar chemical frameworks, underscores the compound's application in designing new therapeutic agents (Raboisson et al., 2003).
Material Science and Other Applications
The compound and its derivatives have also been explored for applications beyond biomedical research, such as in the development of multifunction additives for lubricating oils, indicating its potential in industrial applications (Salih & Al-Messri, 2022). Additionally, the synthesis of new oxazolone scaffolds from similar structures and their anticancer activity provide further evidence of the compound's versatility in contributing to novel therapeutic solutions (2020).
Propriétés
IUPAC Name |
(4Z)-4-[(2-ethoxy-3-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-19-15(9-8-12-18(19)24-3)13-17-14(2)21-22(20(17)23)16-10-6-5-7-11-16/h5-13H,4H2,1-3H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFUDDXYSXCGFI-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=C2C(=NN(C2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=C1OC)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Z)-1-(2-Ethoxy-3-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)
![2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5544617.png)
![4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5544622.png)
![2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)
![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)
![8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)
![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)

![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)


![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)
![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)